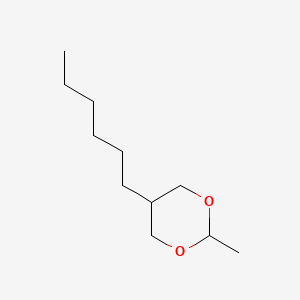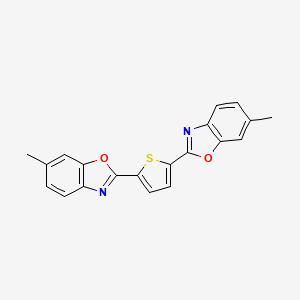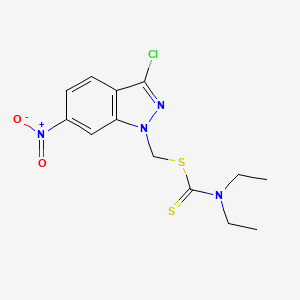
(3-Chloro-6-nitro-1h-indazol-1-yl)methyl diethylcarbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-6-nitro-1h-indazol-1-yl)methyl diethylcarbamodithioate is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-6-nitro-1h-indazol-1-yl)methyl diethylcarbamodithioate typically involves multiple steps. One common method includes the 1,3-dipolar cycloaddition reaction on dipolarophile compounds. This method allows for the efficient formation of the indazole ring system. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper(II) acetate (Cu(OAc)2) under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chloro-6-nitro-1h-indazol-1-yl)methyl diethylcarbamodithioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amine, while substitution of the chloro group can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Chloro-6-nitro-1h-indazol-1-yl)methyl diethylcarbamodithioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (3-Chloro-6-nitro-1h-indazol-1-yl)methyl diethylcarbamodithioate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme trypanothione reductase in Leishmania parasites, leading to the disruption of the parasite’s redox balance and ultimately its death . The compound forms stable complexes with the enzyme, which prevents the enzyme from performing its normal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodo-6-nitro-1H-indazole: Another indazole derivative with similar biological activities.
3-Chloro-6-nitro-1H-indazole: Shares the indazole core structure and exhibits similar chemical reactivity.
Uniqueness
(3-Chloro-6-nitro-1h-indazol-1-yl)methyl diethylcarbamodithioate is unique due to the presence of the diethylcarbamodithioate group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form stable complexes with enzymes, making it a potent inhibitor in biological systems.
Eigenschaften
CAS-Nummer |
24240-36-6 |
|---|---|
Molekularformel |
C13H15ClN4O2S2 |
Molekulargewicht |
358.9 g/mol |
IUPAC-Name |
(3-chloro-6-nitroindazol-1-yl)methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C13H15ClN4O2S2/c1-3-16(4-2)13(21)22-8-17-11-7-9(18(19)20)5-6-10(11)12(14)15-17/h5-7H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
UQOSBCRRFFGNTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=S)SCN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


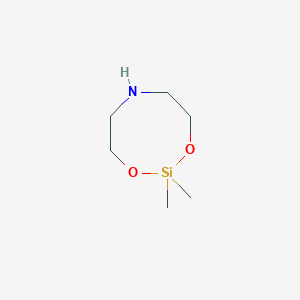
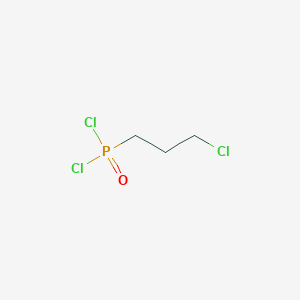
![4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14705903.png)
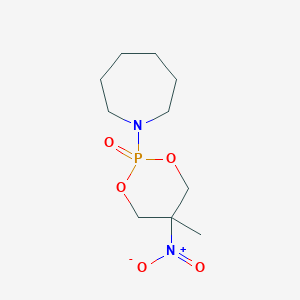
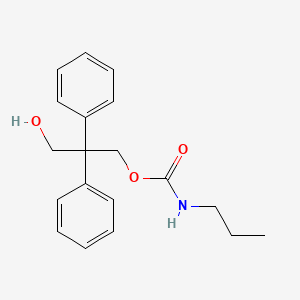
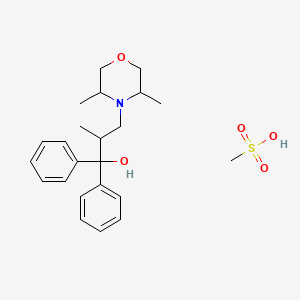
![5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14705932.png)
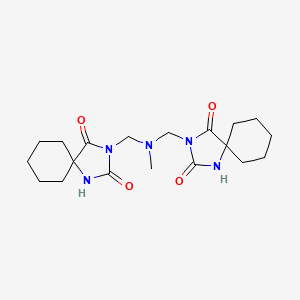
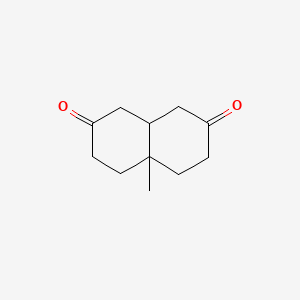
![2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14705947.png)
![Bicyclo[3.3.1]nona-2,6-diene](/img/structure/B14705952.png)
